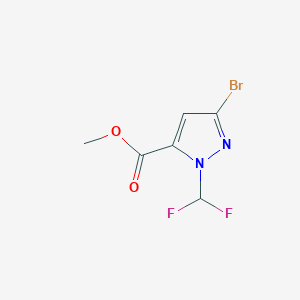![molecular formula C17H17N3O2S3 B10910526 (5Z)-5-(4-methoxy-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10910526.png)
(5Z)-5-(4-methoxy-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-(4-methoxy-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a unique structure that includes a methoxy group, an imidazole ring, and a thiazolidinone core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(4-methoxy-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Thiazolidinone Core: The thiazolidinone core is formed by the reaction of a thiourea derivative with an α-haloketone under basic conditions.
Coupling Reactions: The final step involves coupling the imidazole and thiazolidinone intermediates through a condensation reaction, often facilitated by a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.
Reduction: Reduction reactions can target the imidazole ring, leading to the formation of dihydroimidazole derivatives.
Substitution: The methoxy group and the imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or tert-butyl hydroperoxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole or thiazolidinone derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
It has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Medicine
Research indicates its potential as an anti-inflammatory and anticancer agent, making it a candidate for drug development.
Industry
The compound’s unique structure makes it useful in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Antimicrobial Activity: It disrupts the cell membrane integrity of microbes, leading to cell lysis.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines.
Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(4-methoxy-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- This compound
Uniqueness
The presence of both the imidazole ring and the thiazolidinone core in the same molecule provides a unique combination of biological activities, making it more versatile compared to other compounds with only one of these functional groups.
Properties
Molecular Formula |
C17H17N3O2S3 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
(5Z)-5-[[4-methoxy-3-[(1-methylimidazol-2-yl)sulfanylmethyl]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H17N3O2S3/c1-19-7-6-18-16(19)24-10-12-8-11(4-5-13(12)22-3)9-14-15(21)20(2)17(23)25-14/h4-9H,10H2,1-3H3/b14-9- |
InChI Key |
XKPOZVXXLXOKSV-ZROIWOOFSA-N |
Isomeric SMILES |
CN1C=CN=C1SCC2=C(C=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)C)OC |
Canonical SMILES |
CN1C=CN=C1SCC2=C(C=CC(=C2)C=C3C(=O)N(C(=S)S3)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


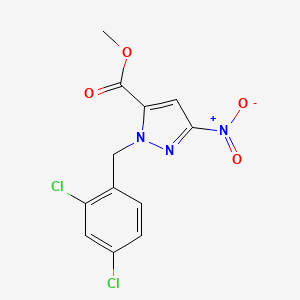
![2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10910450.png)
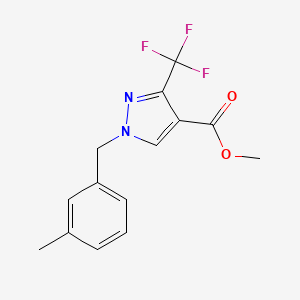
![2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B10910456.png)
![4-[(4-amino-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B10910457.png)

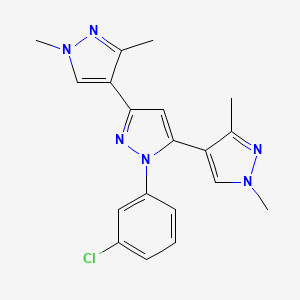
![5-nitro-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B10910478.png)
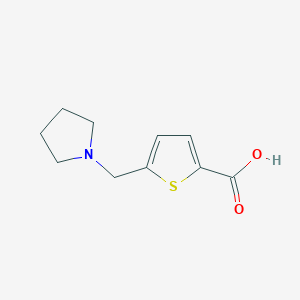
![N-{(1Z)-3-{(2E)-2-[(5-chlorothiophen-2-yl)methylidene]hydrazinyl}-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B10910502.png)
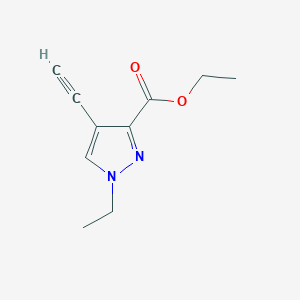
![(4Z)-2-(3-chlorophenyl)-4-{[(3,5-dibromopyridin-2-yl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10910515.png)
![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10910516.png)
